6-Aminoquinolin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPTYTIUPLHNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439539 | |
| Record name | 6-Aminoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56717-02-3 | |
| Record name | 6-Aminoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 6 Aminoquinolin 4 Ol
Synthetic Routes for 6-Aminoquinolin-4-ol and its Precursors
Conrad–Limpach Cyclocondensation Approaches for Quinoline (B57606) Core Formation in Related Compounds
The Conrad–Limpach synthesis is a classic and widely utilized method for preparing 4-hydroxyquinoline (B1666331) derivatives, which are tautomers of 4-quinolones. iipseries.orgpreprints.org This reaction involves the condensation of an aniline (B41778) with a β-ketoester. nih.gov The initial step is the formation of a β-aminoacrylate intermediate, which then undergoes a high-temperature intramolecular cyclization (around 250 °C) to yield the 4-hydroxyquinoline. preprints.org
To specifically target a precursor for this compound, a substituted aniline, such as a p-nitroaniline, can be reacted with a β-ketoester. iipseries.org The nitro group can subsequently be reduced to the desired amino group. The choice of the β-ketoester determines the substituent at the 2-position of the quinoline ring. A modification of this reaction involves using aniline, ethyl orthoformate, and a compound with an activated methylene (B1212753) group, such as ethyl malonate, in a basic medium to achieve a highly efficient synthesis. preprints.orgmdpi.com
| Feature | Description |
| Reactants | Anilines and β-ketoesters. iipseries.org |
| Product | 4-Hydroxyquinolines (4-Quinolones). iipseries.org |
| Key Step | High-temperature intramolecular cyclization of a β-aminoacrylate. preprints.org |
| Relevance to this compound | Utilizes a substituted aniline (e.g., p-nitroaniline) to introduce the precursor to the 6-amino group. iipseries.org |
Friedländer Condensation and its Variants in Quinoline Synthesis
The Friedländer synthesis is a versatile and efficient method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester. mdpi.comorganic-chemistry.org This reaction can be catalyzed by acids or bases. mdpi.com
Variants of the Friedländer synthesis have been developed to improve reaction conditions and yields. These include the use of catalysts like p-toluenesulfonic acid, molecular iodine, and neodymium(III) nitrate (B79036) hexahydrate. iipseries.org Microwave-assisted and solvent-free conditions have also been successfully employed. organic-chemistry.org For the synthesis of a this compound precursor, a 2-amino-5-nitrobenzaldehyde (B1606718) could be reacted with a suitable methylene-containing compound. The nitro group would then be reduced in a later step to the final amino group.
Niementowski Reaction for 4-Hydroxyquinoline Derivatives
The Niementowski reaction provides a direct route to 4-hydroxyquinoline derivatives through the condensation of anthranilic acids with ketones or aldehydes. ekb.egwikipedia.org The reaction is typically carried out by heating the reactants, often to temperatures between 120-130 °C. wikipedia.org
The proposed mechanism involves the initial formation of a Schiff base, followed by an intramolecular condensation to form an imine intermediate, which then cyclizes and loses water to form the quinoline ring. wikipedia.org To synthesize a precursor to this compound, one could start with an appropriately substituted anthranilic acid, where the amino group is protected or in a precursor form (like a nitro group) at the 5-position.
Gould–Jacobs Synthesis and Modifications for Quinoline Derivatives
The Gould-Jacobs reaction is a multi-step process for preparing 4-hydroxyquinoline derivatives. wikipedia.orgwikidoc.org It begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. iipseries.orgwikipedia.org The resulting anilidomethylenemalonic ester is then cyclized at high temperatures to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org This intermediate can be saponified and then decarboxylated to yield the 4-hydroxyquinoline. wikipedia.orgwikidoc.org
This method is particularly effective for anilines containing electron-donating groups at the meta-position. wikipedia.org To obtain a 6-amino substituted quinoline, a p-substituted aniline would be used as the starting material. Microwave irradiation has been employed to accelerate the reaction steps in some applications. wikipedia.org
One-Pot and Multicomponent Reactions in Quinoline Synthesis
Modern synthetic strategies increasingly favor one-pot and multicomponent reactions (MCRs) for their efficiency and atom economy. rsc.org Several MCRs have been developed for quinoline synthesis. rsc.org For instance, a practical one-pot synthesis of N-substituted-6-aminoquinolines has been developed from 6-hydroxyquinoline (B46185) and N-alkyl/aryl 2-chloroacetamides via a Smiles rearrangement. researchgate.netresearchgate.net Another approach involves the reaction of isoxazoles, ammonium (B1175870) formate-Pd/C, concentrated sulfuric acid, methanol, and ketones under Friedländer conditions to produce substituted quinolines in a single pot. researchgate.net Rhodium-catalyzed one-pot synthesis from 1-aryl tetrazoles and internal alkynes via double C-H activation and denitrogenation has also been reported to produce 2-aminoquinolines. acs.org
Metal-Catalyzed and Metal-Free Synthetic Protocols for Quinoline Scaffolds
A wide array of both metal-catalyzed and metal-free methods have been developed for quinoline synthesis. rsc.org
Metal-Catalyzed Synthesis: Transition metals like palladium, copper, iron, and cobalt are frequently used to catalyze the formation of the quinoline ring. preprints.orgfrontiersin.org Palladium-catalyzed reactions, such as the Heck and Sonogashira couplings, have been employed to construct quinolin-2(1H)-ones and 3,4-disubstituted quinolin-2(1H)-ones, respectively. nih.gov Iron-catalyzed acceptorless dehydrogenative coupling and copper-catalyzed cyclocondensation are other examples of metal-catalyzed routes to quinazoline (B50416) and quinoline derivatives. frontiersin.org
| Metal Catalyst | Reaction Type | Reactants | Product Type |
| Palladium (Pd) | Heck Coupling | 2-Iodoanilines, Dimethyl maleate | Quinolin-2(1H)-ones |
| Palladium (Pd) | Sonogashira Coupling | Ethyl N-(2-ethynyl)malonanilide, Aryl/vinyl halides | 3,4-Disubstituted quinolin-2(1H)-ones |
| Iron (Fe) | Dehydrogenative Coupling | (2-Aminophenyl)methanol, Benzamide | Quinolines |
| Copper (Cu) | Cyclocondensation | Aromatic aldehydes, 2-Aminobenzophenone, Ammonium acetate | Quinolines |
| Cobalt (Co) | Isocyanide Insertion | Isocyanides, Benzo[d]-imidazol-anilines | Benzoimidazoquinazoline amines |
| Manganese (Mn) | Dehydrogenative Coupling | 2-Amino-benzylalcohol, Primary amides | 2-Substituted quinazolines |
Metal-Free Synthetic Protocols: Metal-free approaches offer advantages in terms of cost and reduced toxicity. These methods often utilize catalysts like iodine or Brønsted acids. organic-chemistry.org For example, molecular iodine can efficiently catalyze the Friedländer annulation. organic-chemistry.org Solvent-free reactions under microwave irradiation have also been developed, representing a green chemistry approach to quinoline synthesis. organic-chemistry.orgrsc.org
Microwave-Assisted Synthesis of Quinoline Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The application of microwave irradiation in the synthesis of quinoline and its derivatives has been shown to be significantly more effective than traditional approaches, which may require harsh conditions and high temperatures. researchgate.net This "green chemistry" approach is noted for being pollution-free, energy-efficient, and less time-consuming. researchgate.net
One-pot, multi-component reactions are particularly amenable to microwave assistance. For instance, the Hantzsch condensation, a classic method for synthesizing dihydropyridines, can be adapted for polyhydroquinoline derivatives. This involves a one-pot, four-component reaction of aromatic aldehydes, dimedone, ethyl acetoacetate, and ammonium acetate, which proceeds in excellent yields and short reaction times under solvent-free microwave conditions, often using a heterogeneous catalyst like nanosized nickel particles. nih.govmdpi.com The use of microwave activation has been shown to significantly shorten reaction times and improve product yields in various cyclization reactions. nih.gov
| Reaction Type | Components | Catalyst/Conditions | Key Advantages |
| Hantzsch Condensation | Aromatic Aldehyde, Dimedone, Ethyl Acetoacetate, Ammonium Acetate | Nickel Nanoparticles, MW | Excellent yields, short reaction times, solvent-free. nih.govmdpi.com |
| Mannich Reaction | 2-(Nitromethylene)thiazolidine, Amines, Formaldehyde | Water, MW | Improved yields, significantly shortened reaction times, no organic solvent needed. nih.gov |
| Biginelli-like Reaction | Aldehydes, β-dicarbonyl compounds, 3-alkylthio-5-amino-1,2,4-triazoles | MW | Efficient synthesis of fused heterocycles. researchgate.net |
Thermal Cyclization Methods for Quinoline Derivatives
Thermal cyclization represents a cornerstone in the synthesis of the quinolin-4-one backbone. mdpi.com The Gould-Jacobs reaction is a prominent example, typically starting from an aniline derivative. mdpi.com The process involves the reaction of an aniline with ethoxymethylenemalonic ester or a similar reagent, followed by thermal cyclization of the resulting anilinomethylenemalonate. The intermediate undergoes ring closure at high temperatures, often in a high-boiling point solvent like diphenyl ether, to form the quinoline ring system. Subsequent hydrolysis and decarboxylation yield the quinolin-4-one. mdpi.com
Another classical thermal method is the Camps cyclization, which involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to yield quinolin-4-ones. mdpi.com These methods, while effective, often require drastic conditions and high temperatures to proceed. mdpi.com
| Method | Starting Materials | General Process | Resulting Structure |
| Gould-Jacobs Reaction | Aniline derivatives, Diethyl (ethoxymethylene)malonate | Condensation followed by thermal cyclization at high temperatures. mdpi.com | 4-Hydroxy-3-ethoxycarbonylquinoline derivatives. mdpi.com |
| Camps Cyclization | N-(2-acylaryl)amides | Base-catalyzed intramolecular aldol (B89426) condensation. mdpi.com | Quinolin-2-ones or Quinolin-4-ones. mdpi.com |
| Conrad–Limpach–Knorr Synthesis | Anilines, β-keto esters (e.g., ethyl acetoacetate) | Condensation followed by cyclization at high temperatures. pharmaguideline.com | 4-Quinolones. pharmaguideline.com |
Functionalization of 6-Amino-2-methylquinolin-4-ol as a Precursor
6-Amino-2-methylquinolin-4-ol serves as a key precursor for the synthesis of various functionalized quinoline derivatives. The presence of a reactive primary amino group at the 6-position allows for a range of chemical transformations. These reactions include the formation of Schiff bases, the synthesis of thiourea (B124793) derivatives, and subsequent heterocyclization to create more complex molecular architectures. Additionally, the amino group can be acetylated by treating it with acetic anhydride (B1165640), providing another avenue for derivatization. This modular approach allows for the systematic modification of the quinoline scaffold.
Chemical Reactivity and Derivatization of this compound
The dual functionality of this compound, possessing both an amino and a hydroxyl group, makes it a valuable building block for creating a library of derivatives. The amino group, in particular, is a nucleophilic center that readily participates in reactions with various electrophiles.
Schiff Base Formation Reactions
The primary amino group of 6-amino-2-methylquinolin-4-ol readily undergoes condensation reactions with various aldehydes to form Schiff bases (imines). researchgate.net A common example is the reaction with salicylaldehyde. This reaction is typically carried out by refluxing the quinoline precursor with the aldehyde in a suitable solvent, such as ethanol. The formation of the azomethine (-CH=N-) linkage is a key transformation for creating compounds with diverse structural and electronic properties. researchgate.net
| Quinoline Precursor | Aldehyde Reagent | Solvent | Conditions | Product |
| 6-Amino-2-methylquinolin-4-ol | Salicylaldehyde | Ethanol | Reflux | 6-[(2-Hydroxybenzylidene)amino]-2-methylquinolin-4-ol |
| N-aminoquinolone | 2-Hydroxybenzaldehyde | Ethanol | Not specified | 1-((2-hydroxybenzylidene)amino)quinolin-2(1H)-one researchgate.net |
Thiourea Derivative Synthesis
The nucleophilic amino group of the quinoline scaffold can react with isothiocyanates to form thiourea derivatives. For example, treating 6-amino-2-methylquinolin-4-ol with phenyl isothiocyanate leads to the formation of N-(4-hydroxy-2-methylquinolin-6-yl)-N′-phenylthiourea. Alternatively, reaction with ammonium thiocyanate (B1210189) can be used to synthesize the unsubstituted N-(4-hydroxy-2-methylquinolin-6-yl)thiourea, a reaction that may require 5–6 hours to proceed to completion. These thiourea derivatives are important intermediates for further chemical transformations, particularly heterocyclization reactions.
| Quinoline Precursor | Reagent | Resulting Derivative |
| 6-Amino-2-methylquinolin-4-ol | Phenyl isothiocyanate | N-(4-hydroxy-2-methylquinolin-6-yl)-N′-phenylthiourea |
| 6-Amino-2-methylquinolin-4-ol | Ammonium thiocyanate | N-(4-hydroxy-2-methylquinolin-6-yl)thiourea |
Heterocyclization Reactions with Bromoacetophenone and Ethyl Bromoacetate (B1195939)
The thiourea derivatives synthesized from 6-amino-2-methylquinolin-4-ol are valuable precursors for constructing new heterocyclic rings. These derivatives can undergo heterocyclization reactions with α-halo carbonyl compounds. For instance, the reaction of a quinolinyl-thiourea with bromoacetophenone or ethyl bromoacetate generates thiazole (B1198619) derivatives. Specifically, cyclization with bromoacetophenone yields a 4-phenyl-1,3-thiazole moiety attached to the quinoline core. Similarly, reacting the thiourea with ethyl bromoacetate can lead to the formation of thiazolidin-4-one derivatives through nucleophilic attack followed by cyclization. These reactions expand the structural diversity of the quinoline family by fusing or linking it to other important heterocyclic systems.
| Starting Material | Reagent | Resulting Heterocycle |
| N-(4-hydroxy-2-methylquinolin-6-yl)-N′-phenylthiourea | Bromoacetophenone | Thiazolidinone derivative |
| N-(4-hydroxyquinolin-6-yl)thiourea | Ethyl bromoacetate | Thiazolidin-4-one derivative |
| Quinolinyl Thiosemicarbazones | Bromoacetophenone | Thiazolidine derivative researchgate.net |
| Quinolinyl Thiosemicarbazones | Ethyl bromoacetate | Thiazolidinone derivative researchgate.net |
Oxidation and Reduction Reactions of Related Quinolines
The chemical behavior of quinoline and its derivatives is characterized by their ability to undergo both oxidation and reduction reactions. The benzene (B151609) ring within the quinoline structure is susceptible to oxidation by strong oxidizing agents like potassium permanganate, chromic acid, or nitric acid. orientjchem.org This process typically leads to the formation of a diol intermediate, which can then be cleaved to produce a carboxylic acid and an aldehyde. orientjchem.org This reactivity provides a synthetic route to valuable chemical intermediates.
Conversely, the pyridine (B92270) ring in quinoline is more resistant to oxidation but can be reduced. orientjchem.org The reduction of the pyridine ring is generally more challenging than that of the benzene ring due to the deactivating effect of the nitrogen atom. orientjchem.org Partial reduction can be achieved using mild reducing agents, whereas complete reduction necessitates more potent conditions, such as the use of metal catalysts. orientjchem.org
In the context of amino-substituted quinolines, the amino group can also participate in redox reactions. For instance, the oxidation of 5-aminoquinoline (B19350) has been studied using various methods, including with gold (III) chloride and through enzyme catalysis. dergipark.org.tr These reactions often result in oligomeric products with interesting properties, such as green light emission. dergipark.org.tr Similarly, the reduction of a nitro group to an amino group is a common transformation in the synthesis of aminoquinolines. For example, 6-nitroquinolines can be reduced to the corresponding 6-aminoquinolines using reagents like titanium(III) chloride in acetic acid. clockss.org
Nucleophilic Substitution Reactions on Quinoline Derivatives
The quinoline ring is susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. iipseries.org This reactivity allows for the introduction of various functional groups onto the quinoline scaffold. For instance, 2-chloroquinoline-3-carbaldehyde (B1585622) can undergo substitution at the 2-chloro position when treated with phenylacetylene (B144264) under palladium catalysis. rsc.org
In a similar vein, the synthesis of 2,4,6-trisubstituted quinolines has been achieved through the nucleophilic substitution of 6-methoxy-2-methylquinolin-4-ol (B94542) with reagents like 3,4-dichloro benzyl (B1604629) bromide. rsc.org This reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). rsc.org
Furthermore, nucleophilic aromatic substitution has been employed to modify nitroquinoline intermediates. For example, the reaction of a nitroquinoline with the potassium salt of 3-trifluoromethyl phenol (B47542) in the presence of a crown ether can yield the corresponding substituted product. clockss.org
Late-Stage Acetylation of Aminoquinolinols
Late-stage functionalization is a critical strategy in medicinal chemistry for the rapid diversification of lead compounds. Acetylation of aminoquinolinols is a common transformation to modify their physicochemical properties. While specific examples of late-stage acetylation of this compound were not detailed in the provided search results, the general principles of amine acetylation are well-established. This reaction typically involves treating the aminoquinoline with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acid byproduct.
Cascade Reactions for Quinolone Synthesis
Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to synthesizing complex molecules like quinolones in a single step from simple starting materials. nih.gov These reactions involve a series of intramolecular transformations that proceed sequentially without the need to isolate intermediates.
One example is the synthesis of multisubstituted quinoline-4-carboxamides from isatins and 1,1-enediamines, catalyzed by sulfamic acid. nih.gov This cascade process involves the N1 amide group of the isatin (B1672199) attacking the C2 position of the enediamine. nih.gov
Another strategy involves a palladium-catalyzed cascade process for the synthesis of quinolin-4(1H)-ones from simple anilines. researchgate.net A plausible mechanism for this reaction includes the formation of an aryl-palladium complex through C-H activation. researchgate.net
Furthermore, the Pfitzinger reaction, which condenses isatin with a carbonyl compound, can be performed as a cascade reaction to produce quinoline-4-carboxylic acids. researchgate.net For instance, the reaction of isatin with enaminones in the presence of aqueous potassium hydroxide (B78521) or sodium hydroxide can yield the desired quinoline derivatives. researchgate.net
Radical-Induced Rearrangement Methodologies
Radical-induced reactions provide an alternative pathway for the synthesis of quinoline derivatives. A notable example is the cobalt-catalyzed radical-induced rearrangement of benzazepinone (B8055114) motifs. rsc.org This reaction, conducted in the presence of molecular oxygen and N-hydroxyphthalimide (NHPI), yields tetracyclic quinoline derivatives. rsc.org The reaction conditions, including the solvent (dimethylformamide) and temperature (ambient to 70 °C), are crucial for achieving optimal yields, which have been reported to range from 27% to 68%. rsc.org Further development of this method has led to the synthesis of new derivatives with yields between 13% and 88%. rsc.org
Computational Chemistry and Theoretical Investigations of 6 Aminoquinolin 4 Ol
Quantum Chemical Calculations and Molecular Orbital Analysis
Quantum chemical calculations are fundamental tools in computational chemistry used to predict the electronic structure and properties of molecules. wikipedia.org These methods, rooted in quantum mechanics, provide insights into molecular geometry, orbital energies, and reactivity.
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is based on the principle that the ground-state energy and other properties of a system are a functional of the electron density.
A typical DFT study on a molecule like 6-Aminoquinolin-4-ol would involve optimizing the molecular geometry to find the most stable arrangement of its atoms. Following optimization, calculations would yield crucial information about its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier molecular orbitals (FMOs) and the HOMO-LUMO energy gap are vital for understanding a molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity. uctm.edu The distribution of these orbitals across the molecule would show which regions are electron-rich (nucleophilic) and electron-poor (electrophilic).
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in the presence of time-dependent electromagnetic fields, making it a primary tool for predicting electronic absorption spectra (like UV-Vis spectra). mpg.deekb.egwikipedia.org
For this compound, a TD-DFT calculation would predict its electronic excitation energies, which correspond to the wavelengths of light the molecule absorbs. ohio-state.edugaussian.com The results are often compared with experimental spectra to validate the computational method. researchgate.net These calculations can identify the nature of electronic transitions (e.g., π→π* or n→π*) by analyzing which molecular orbitals are involved in the excitation. tandfonline.com Such studies can also investigate how different solvents might affect the absorption spectrum, a phenomenon known as solvatochromism. researchgate.net
Calculation of Reactivity Parameters (e.g., Electrophilicity, Nucleophilicity)
Quantum chemical calculations can quantify the reactivity of a molecule through various global and local reactivity descriptors. These parameters are often derived from the energies of the HOMO and LUMO. scirp.orgajchem-a.com
Key global reactivity parameters that would be calculated for this compound include:
Chemical Potential (μ): Measures the tendency of electrons to escape from a system.
Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts the maximum possible electronic charge from the environment. ajchem-a.commdpi.com
These parameters are invaluable for predicting how a molecule will behave in a chemical reaction.
Table 1: Key Global Reactivity Descriptors and Their Formulas This table presents the general formulas used for calculating reactivity parameters. Specific values for this compound are not available from the search results.
| Parameter | Formula |
|---|---|
| Ionization Potential (I) | I ≈ -EHOMO |
| Electron Affinity (A) | A ≈ -ELUMO |
| Electronegativity (χ) | χ = (I + A) / 2 |
| Chemical Hardness (η) | η = (I - A) / 2 |
| Chemical Softness (S) | S = 1 / (2η) |
Thermodynamic Property Analysis
DFT calculations can also be used to predict the thermodynamic properties of a molecule by performing vibrational frequency calculations. pnrjournal.comd-nb.info From the vibrational frequencies, one can compute various thermodynamic functions at different temperatures.
For this compound, these calculations would provide values for:
Zero-Point Vibrational Energy (ZPVE): The energy of the molecule at 0 Kelvin due to its vibrational motion.
Enthalpy (H): A measure of the total energy of the system.
Entropy (S): A measure of the disorder or randomness of the system.
Gibbs Free Energy (G): A key indicator of the spontaneity of a chemical reaction.
These properties are crucial for understanding the stability of the molecule and its behavior in chemical equilibria. scirp.orgmdpi.com
Table 2: Representative Thermodynamic Properties Calculated via DFT This is an example table. Specific values for this compound are not available in the searched literature.
| Property | Description |
|---|---|
| Zero-Point Vibrational Energy | The minimum vibrational energy a molecule possesses at 0 K. |
| Enthalpy | The sum of the internal energy and the product of pressure and volume. |
| Entropy | A measure of the molecular disorder or the number of microscopic states. |
Molecular Modeling and Simulation Studies
Beyond quantum mechanics, molecular modeling techniques offer powerful ways to visualize and understand molecular interactions that govern the properties of materials in the condensed phase.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govrsc.org It partitions the crystal space into regions where the electron distribution of a specific molecule (the promolecule) dominates the total electron density of the crystal (the procrystal). researchgate.netnih.gov
Molecular Dynamics Simulations of this compound and its Derivatives
Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. wustl.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, offering insights into their stability, conformational changes, and interactions with their environment. wustl.edu These simulations are governed by a potential energy function, and the resulting trajectory provides a sequence of points in phase space that describe the system's evolution. wustl.edu
While specific molecular dynamics simulation studies focusing exclusively on this compound are not extensively detailed in the available research, the technique has been applied to closely related 4-aminoquinoline (B48711) derivatives. up.ac.zaresearcher.life For instance, in the development of antimalarial agents, MD simulations were performed on compounds featuring 4-aminoquinoline moieties to analyze their dynamic behavior and interactions with biological targets. up.ac.zaresearcher.life Such simulations are crucial for understanding how these molecules behave in a biological context, for example, within the active site of an enzyme, and can complement findings from molecular docking by revealing the stability of predicted binding poses over time. Ab initio molecular dynamics (AIMD), which uses quantum mechanics to calculate forces, allows for the exploration of free energy profiles along reaction coordinates, providing deeper mechanistic insights. faccts.de
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformations or rotamers, and their corresponding energy levels. lumenlearning.com These arrangements arise from rotation about single bonds. The relative stability of different conformers is determined by various types of strain, including torsional strain (from eclipsing bonds) and van der Waals strain (steric hindrance between non-bonded atoms).
For this compound, the core quinoline (B57606) ring system is largely rigid and planar. However, conformational flexibility exists with respect to the exocyclic amino group (-NH2) at the C-6 position. Rotation around the C6-N bond can lead to different orientations of the amino group relative to the quinoline ring. The energy landscape of the molecule would map the potential energy for each of these rotational angles.
The most stable conformations are typically those that minimize steric hindrance and unfavorable electronic interactions. Computational methods can be employed to calculate the potential energy surface and identify the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. princeton.edu While specific energy landscape data for this compound is not available in the cited literature, the general principles of conformational analysis suggest that the orientation of the amino group's hydrogen atoms relative to the aromatic ring would be a key determinant of its conformational preference. lumenlearning.com
Structure-Activity Relationship (SAR) and Pharmacophore Modeling (Computational Aspects)
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. nih.gov For the quinoline class of compounds, SAR studies have been crucial in developing drugs for various diseases, including malaria and bacterial infections. slideshare.netclockss.org Computational methods play a significant role in elucidating these relationships, allowing for the rational design of more potent and selective molecules.
Computational Approaches to SAR and Pharmacophore-Based Drug Design
Computational SAR involves the use of theoretical models to predict the biological activity of compounds. Two major approaches are Quantitative Structure-Activity Relationship (QSAR) analysis and pharmacophore modeling.
QSAR analysis aims to find a mathematical relationship between the chemical properties of a series of compounds and their activities. researchgate.net This is achieved by using molecular descriptors, which are numerical values that characterize properties of the molecule. Studies on quinoline derivatives have used quantum chemistry indices as descriptors. For example, in a study on quinoline derivatives as HIV-1 reverse transcriptase inhibitors, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) was found to be a key descriptor. researchgate.net The findings suggested that the activity increases with the presence of electron-withdrawing substituents at position 6 of the quinoline ring, which lowers the LUMO energy and facilitates charge-transfer interactions with the biological target. researchgate.net
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of compounds to find new molecules that fit the model and are likely to be active.
Modern computational chemistry techniques like Density Functional Theory (DFT) are used to calculate these properties. mdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO), LUMO, and Molecular Electrostatic Potential (MEP) maps can reveal regions of a molecule that are likely to be involved in interactions, such as nucleophilic or electrophilic attacks, which is critical for understanding its mechanism of action. mdpi.com
Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov It is widely used to predict the binding affinity and mode of action of potential drug candidates. The results are often scored to estimate the strength of the interaction, with lower binding energy scores typically indicating a more stable complex. mdpi.com
Docking studies have been instrumental in investigating the therapeutic potential of quinoline derivatives.
Antimalarial Targets: In a search for new antimalarial drugs, 34 benzoheterocyclic 4-aminoquinoline derivatives were docked against a model of the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (DRTS) protein. nih.gov One compound, N-(7-chloroquinolin-4-yl)-2-(4-methylpiperazin-1-yl)-1,3-benzoxazol-5-amine, was identified as a template for further design. nih.gov A newly designed derivative, 7-methoxy-4-((2-(4-methylpiperazin-1-yl)benzo[d]oxazol-5-yl)amino)quinolin-6-ol, showed a significantly improved docking score, suggesting a higher binding affinity. nih.gov
| Compound | Target Protein | Re-Rank Score |
| N-(7-chloroquinolin-4-yl)-2-(4-methylpiperazin-1-yl)-1,3-benzoxazol-5-amine (Template) | DHFR-TS | -115.423 |
| 7-methoxy-4-((2-(4-methylpiperazin-1-yl)benzo[d]oxazol-5-yl)amino)quinolin-6-ol (Derivative h-06) | DHFR-TS | -163.607 |
Data sourced from Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodium falciparum. nih.gov
Anticancer Targets: In another study, quinoline-pyrimidine hybrid compounds were docked against the human DNA topoisomerase II beta in complex with DNA (PDB ID: 4G0V). researchgate.net The results identified key amino acid residues in the binding pocket—such as GLN778, DT8, DT9, DA12, and DG13—that are potential hotspots for ligand binding. researchgate.net Compounds with strong interactions showed significant cytotoxic activity against cancer cell lines. researchgate.net
Antibacterial Targets: The antibacterial activity of 6-aminoquinolone derivatives has been linked to their ability to inhibit bacterial DNA-gyrase. nih.gov Docking studies can model the interaction of these compounds with the enzyme's active site to explain their inhibitory mechanism and guide the synthesis of derivatives with improved activity. nih.gov
Analytical Methodologies for 6 Aminoquinolin 4 Ol Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in the analysis of 6-Aminoquinolin-4-ol, offering detailed insights into its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for its aromatic protons. These signals typically appear in the range of δ 6.5–8.5 ppm. The exact chemical shifts and coupling patterns are crucial for confirming the positions of substituents on the quinoline (B57606) ring. For instance, the protons on the benzene (B151609) ring and the pyridine (B92270) ring of the quinoline scaffold will exhibit distinct chemical shifts and coupling constants, allowing for their unambiguous assignment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the electron-donating amino group and the electron-withdrawing hydroxyl group. Theoretical calculations and experimental data are often used in conjunction to assign the signals for each carbon atom. For example, carbons attached to nitrogen or oxygen will resonate at different fields compared to the other aromatic carbons. tsijournals.com
Table 1: Representative NMR Data for Quinoline Derivatives
| Nucleus | Chemical Shift Range (ppm) | Notes |
| ¹H | 6.5 - 8.5 | Aromatic protons, specific shifts depend on substitution pattern. |
| ¹³C | 100 - 150 | Aromatic carbons, with variations due to heteroatoms and substituents. |
Note: Specific data for this compound can vary based on the solvent and experimental conditions.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations.
Key functional groups and their expected vibrational frequencies include:
N-H stretching: The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
O-H stretching: The hydroxyl group (-OH) exhibits a broad absorption band, usually in the range of 3200-3600 cm⁻¹, due to hydrogen bonding.
C=C and C=N stretching: The aromatic quinoline ring shows characteristic stretching vibrations between 1400 cm⁻¹ and 1600 cm⁻¹.
C-N stretching: The stretching vibration for the C-N bond of the aromatic amine is typically observed around 1250-1360 cm⁻¹.
C-O stretching: The C-O stretching of the hydroxyl group appears in the 1000-1260 cm⁻¹ region.
The presence and position of these bands in the IR spectrum provide strong evidence for the structure of this compound. pg.edu.pldergipark.org.tr
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| Hydroxyl (-OH) | O-H Stretch (broad) | 3200 - 3600 |
| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 |
| Aromatic Amine | C-N Stretch | 1250 - 1360 |
| Hydroxyl | C-O Stretch | 1000 - 1260 |
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of this compound. When coupled with chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), it allows for the separation and identification of the compound in complex mixtures.
GC-MS: Gas Chromatography-Mass Spectrometry can be used for the analysis of volatile derivatives of this compound. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column before being detected by the mass spectrometer. rsc.orgaocs.org The mass spectrum will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be used for structural confirmation. rsc.org
HPLC-MS/LC-MS: High-Performance Liquid Chromatography-Mass Spectrometry is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. The compound is separated by HPLC and then ionized before entering the mass spectrometer. mdpi.comorganomation.com
HR-MS: High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of this compound and its fragments with a high degree of confidence.
UPLC: Ultra-Performance Liquid Chromatography offers faster analysis times and higher resolution compared to conventional HPLC, making it a valuable tool for high-throughput screening and analysis. nih.gov
The predicted collision cross section (CCS) values for different adducts of 6-amino-1H-quinolin-4-one have been calculated, providing further data for its identification. uni.lu For instance, the predicted CCS for the [M+H]⁺ adduct is 129.9 Ų. uni.lu
Table 3: Predicted Collision Cross Section (CCS) Data for 6-Amino-1H-quinolin-4-one Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 161.07094 | 129.9 |
| [M+Na]⁺ | 183.05288 | 143.9 |
| [M+NH₄]⁺ | 178.09748 | 138.8 |
| [M+K]⁺ | 199.02682 | 137.2 |
| [M-H]⁻ | 159.05638 | 132.6 |
| [M+Na-2H]⁻ | 181.03833 | 137.4 |
Data from PubChemLite, calculated using CCSbase. uni.lu
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by this compound. The quinoline ring system is a chromophore that absorbs UV light, and the positions of the absorption maxima (λ_max) are influenced by the amino and hydroxyl substituents. The UV-Visible spectrum can be used for quantitative analysis and to gain insights into the electronic transitions within the molecule.
Raman spectroscopy provides complementary information to IR spectroscopy by detecting vibrations that result in a change in polarizability. Aminoquinolines are known to produce intense Raman signals due to their chromophoric groups and symmetric molecular structures. researchgate.net This technique can be particularly useful for studying the vibrational modes of the quinoline ring and can help in understanding molecular interactions. researchgate.netrsc.org
UV-Visible Spectroscopy
Chromatographic Separation Techniques
Chromatographic techniques are essential for the purification and analysis of this compound, as well as for its quantification in various matrices. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and purification of this compound. semanticscholar.org Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with additives like formic acid or phosphoric acid to improve peak shape and resolution. sielc.com For preparative separations, the collected fractions can be analyzed by other spectroscopic methods to confirm the purity of the isolated compound.
Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of this compound. rsc.org The compound is spotted on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The position of the spot, represented by its retention factor (Rf) value, can be visualized under UV light.
Derivatization with reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used to improve the chromatographic separation and detection sensitivity of amino-containing compounds like this compound in complex biological samples. nih.govnih.govresearchgate.net
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. ccsknowledge.com It is particularly well-suited for volatile and semi-volatile organic compounds. unizin.org When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and specificity for both qualitative and quantitative analysis. madison-proceedings.com
The direct analysis of this compound by GC can be challenging due to its polarity and relatively low volatility. Therefore, derivatization is often necessary to convert the analyte into a more volatile and thermally stable form. This process typically involves reacting the amino and hydroxyl functional groups to decrease their polarity.
GC-MS has been successfully used for the determination of quinoline and its various derivatives in different matrices. iarc.frnih.gov For instance, a method for analyzing quinoline in textiles involved ultrasonic extraction with toluene (B28343) followed by GC-MS analysis on a DB-5MS capillary column. madison-proceedings.com Similar approaches could be adapted for this compound after appropriate derivatization. The mass spectrum obtained from GC-MS provides a molecular fingerprint, with characteristic ion peaks allowing for definitive identification of the compound. madison-proceedings.com
The table below summarizes typical GC conditions that could be optimized for the analysis of a derivatized form of this compound.
Table 2: Typical GC-MS Parameters for Quinoline Derivative Analysis
| Parameter | Typical Setting | Source(s) |
|---|---|---|
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm x 0.5 µm | madison-proceedings.com |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) | madison-proceedings.com |
| Injection Mode | Splitless | madison-proceedings.com |
| Inlet Temperature | 250°C | madison-proceedings.com |
| Oven Program | Initial temp 90°C (hold 2 min), ramp at 20°C/min to 260°C (hold 3 min) | madison-proceedings.com |
| MS Detection | Electron Ionization (EI) in Selected Ion Monitoring (SIM) or full-scan mode | iarc.fr |
Capillary Zone Electrophoresis
Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique based on the differential migration of charged species in an electrolyte solution under the influence of a high-voltage electric field. taylorfrancis.com This method is particularly advantageous for the analysis of polar and charged molecules, offering high efficiency, short analysis times, and minimal sample consumption. mdpi.comnatureblink.com
For the analysis of this compound, the compound would be analyzed in a buffer solution where its amino group is protonated, conferring a positive charge. The separation occurs in a narrow-bore fused-silica capillary. mdpi.com CZE has been successfully applied to separate various aminoquinolines and related isomers, such as primaquine (B1584692) and quinocide. who.intnih.gov The separation can be optimized by adjusting parameters like the buffer pH, concentration, applied voltage, and capillary temperature. mdpi.comanalis.com.my CZE is a reliable alternative to HPLC for the evaluation of various compounds. nih.gov
Below are typical experimental conditions for CZE analysis applicable to this compound.
Table 3: Typical Capillary Zone Electrophoresis (CZE) Parameters
| Parameter | Typical Setting | Source(s) |
|---|---|---|
| Capillary | Uncoated fused-silica (e.g., 32 cm effective length, 50 µm I.D.) | mdpi.com |
| Background Electrolyte (BGE) | Phosphate or Borate buffer (e.g., 15-100 mM) at a specific pH (e.g., pH 2.5) | mdpi.comanalis.com.my |
| Applied Voltage | 20-25 kV (positive or negative polarity) | mdpi.comanalis.com.my |
| Capillary Temperature | 25-35°C | mdpi.comanalis.com.my |
| Injection | Hydrodynamic (pressure) or Electrokinetic | mdpi.comanalis.com.my |
| Detection | UV-Vis Diode Array Detector (DAD) at a specific wavelength (e.g., 200 nm) | mdpi.comnatureblink.com |
Crystallographic Analysis
X-ray Diffraction for Crystal Structure Determination
For this compound, obtaining a suitable single crystal is the first and often most challenging step. Once a crystal is grown, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. bruker.com The molecular structure of numerous quinoline derivatives has been successfully elucidated using this method. researchgate.netresearchgate.net For example, the crystal structure of 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline was determined and analyzed to understand its intramolecular interactions and crystal packing. researchgate.net Similarly, the structure of metal complexes involving quinoline derivatives has been confirmed by XRD. jocpr.com The analysis of a 6-aminohexanoate-dimer hydrolase crystal structure was also performed using X-ray diffraction. nih.gov This powerful technique is indispensable for confirming the absolute structure of novel synthetic compounds like this compound.
The table below lists key aspects of a single-crystal X-ray diffraction experiment.
Table 4: Key Parameters in Single-Crystal X-ray Diffraction
| Parameter/Aspect | Description | Source(s) |
|---|---|---|
| Crystal Growth | Slow evaporation from a suitable solvent, vapor diffusion. | nih.gov |
| X-ray Source | Mo Kα or Cu Kα radiation. | bruker.com |
| Data Collection | A suitable diffractometer collects diffraction intensities at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion). | researchgate.net |
| Structure Solution | Direct methods or Patterson methods are used to solve the phase problem. | researchgate.net |
| Structure Refinement | The atomic positions and thermal parameters are refined using full-matrix least-squares on F². | researchgate.net |
| Output Data | Unit cell parameters, space group, atomic coordinates, bond lengths, bond angles, and crystallographic information files (CIF). | nih.gov |
Medicinal Chemistry and Drug Discovery Research of 6 Aminoquinolin 4 Ol Derivatives
Pharmacological Activities and Therapeutic Potential of Quinoline (B57606) Derivatives
The inherent chemical properties of the quinoline ring system have made it a privileged scaffold in drug discovery. The ability to modify its structure at various positions allows for the fine-tuning of its biological activity, leading to the development of compounds with a wide range of therapeutic applications.
Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antiviral)
Derivatives of the quinoline core have demonstrated significant activity against a broad spectrum of microbial pathogens. The introduction of different substituents onto the quinoline ring can modulate their antimicrobial potency and spectrum of activity. Research has shown that certain quinoline derivatives are effective against Gram-positive and Gram-negative bacteria, as well as some fungi and viruses. nih.govnih.govresearchgate.net For instance, a series of quinolone- and 1,8-naphthyridone-3-carboxylic acids with an amino group at the C-6 position have shown good activity against Gram-negative bacteria and, with a thiomorpholine (B91149) group at the C-7 position, also against Gram-positive bacteria. nih.gov
The emergence of antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant threat to public health. nih.gov The development of novel agents to combat these resistant strains is a critical area of research. Several studies have investigated the potential of quinoline derivatives as anti-MRSA agents. nih.govsemanticscholar.orgmdpi.com For example, certain 5-(aryl/heteroaryl)amino-4-quinolones have been identified as potent membrane-disrupting agents effective against MRSA. nih.gov These compounds have demonstrated the ability to target the bacterial membrane, leading to depolarization and subsequent cell death. nih.gov Additionally, some pleuromutilin (B8085454) analogs incorporating a 1,2,3-triazole moiety have shown potent activity against various strains of S. aureus, including MRSA. semanticscholar.org
Data on the anti-MRSA activity of selected compounds is presented in the table below.
| Compound Type | Target Strain(s) | Key Findings |
|---|---|---|
| 5-(Aryl/Heteroaryl)amino-4-quinolones | MRSA | Identified as membrane-disrupting agents with moderate to potent activity (MIC = 8 µg/mL for the initial hit). nih.gov |
| Pleuromutilin-1,2,3-triazole analogs | MRSA ATCC 43300, ATCC 29213, and clinical strains | Displayed potent antibacterial activity with MIC values as low as 0.5-1 µg/mL. semanticscholar.org |
Streptococcus pyogenes, a Group A Streptococcus, is a human pathogen responsible for a range of infections from mild pharyngitis to severe, life-threatening diseases. nih.gov While generally susceptible to penicillin, the search for alternative treatments is ongoing. nih.govnih.gov Research into the antibacterial activity of various chemical compounds has included their evaluation against S. pyogenes. For instance, certain phenolic compounds, such as 1,2-naphthoquinone (B1664529) and 5-hydroxy-1,4-naphthoquinone, have demonstrated significant inhibitory activity against S. pyogenes. nih.gov Linalool, a monoterpene alcohol, has also been shown to inhibit biofilm formation in S. pyogenes. mdpi.com While direct studies on 6-aminoquinolin-4-ol derivatives against S. pyogenes are not extensively documented in the provided context, the broader class of quinolines and their derivatives are known to possess antibacterial properties, suggesting a potential area for future investigation. nih.gov
Inhibition of Methicillin-Resistant Staphylococcus aureus (MRSA)
Antimalarial Activities
Quinoline-based compounds have historically been the cornerstone of antimalarial chemotherapy, with drugs like chloroquine (B1663885) and quinine (B1679958) playing a pivotal role. jocpr.com The emergence of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, has necessitated the development of new and effective antimalarial agents. jocpr.comclockss.org Derivatives of 6-aminoquinoline (B144246) are among the many scaffolds being explored for this purpose. clockss.org
The in vitro evaluation of new compounds against various laboratory-adapted strains of P. falciparum is a crucial step in antimalarial drug discovery. These strains exhibit different levels of resistance to existing drugs. The K1 and Dd2 strains are known to be multidrug-resistant, while the 3D7 strain is generally sensitive to chloroquine. mdpi.comsci-hub.severixiv.org
Several studies have reported the promising activity of quinoline derivatives against these strains. For instance, a panel of 4-aminoquinoline (B48711) hydrazone analogues showed significant activity against the K1 strain, with IC50 values in the nanomolar to low micromolar range after 72 hours of incubation. mdpi.comresearchgate.net One lead compound from this series, 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline, demonstrated similar activity against the 3D7 and Dd2 strains, suggesting no cross-resistance. mdpi.comresearchgate.net Furthermore, artemisinin-quinoline hybrids have shown high potency against both chloroquine-sensitive (3D7) and resistant (K1, Dd2) strains. sci-hub.se
In vitro antimalarial activity of selected quinoline derivatives against P. falciparum strains is summarized below.
| Compound/Derivative Class | Strain | IC50 / EC50 (nM) | Reference |
|---|---|---|---|
| 4-Aminoquinoline hydrazone analogue 1 | K1 | 26 | mdpi.com |
| 4-Aminoquinoline hydrazone analogue 2 | K1 | 219 | mdpi.com |
| 4-Aminoquinoline hydrazone analogue 1 | 3D7 | 180 | mdpi.com |
| 4-Aminoquinoline hydrazone analogue 2 | 3D7 | 200 | mdpi.com |
| 4-Aminoquinoline hydrazone analogue 1 | Dd2 | 190 | mdpi.com |
| 4-Aminoquinoline hydrazone analogue 2 | Dd2 | 220 | mdpi.com |
| Artemisinin-7-chloroquinoline hybrid 4 | 3D7 | 5.3 | sci-hub.se |
| Artemisinin-7-chloroquinoline hybrid 4 | Dd2 | 4.2 | sci-hub.se |
| Artemisinin-7-chloroquinoline hybrid 4 | K1 | 1.8 | sci-hub.se |
The primary mechanism of action for many quinoline antimalarials, including chloroquine, involves the disruption of hemoglobin digestion in the parasite's acidic food vacuole. nih.govnih.gov The parasite detoxifies the heme byproduct of hemoglobin degradation by polymerizing it into hemozoin. nih.gov Chloroquine, a weak base, accumulates in the acidic food vacuole and is thought to inhibit this polymerization process, leading to a toxic buildup of free heme. nih.govnih.gov
Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene. jocpr.comscielo.br These mutations lead to a reduced accumulation of the drug within the parasite's food vacuole. nih.gov Other transporters, such as a homolog of P-glycoprotein, have been implicated in resistance to other quinoline drugs like mefloquine. nih.govnih.gov
Efforts to overcome resistance often involve modifying the quinoline structure to evade the resistance mechanisms. jocpr.com This can include the development of hybrid molecules that combine the quinoline scaffold with other pharmacophores, potentially leading to compounds with multiple mechanisms of action. jocpr.commdpi.com For example, ferroquine, a quinoline-ferrocene hybrid, is believed to act by inhibiting PfCRT and generating reactive oxygen species. mdpi.com
Activity against Plasmodium falciparum Strains (e.g., K1, 3D7, Dd2)
Anticancer and Antitumor Properties
Quinoline derivatives are recognized for their potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and progression. ekb.eg The this compound scaffold, in particular, has been a building block for the synthesis of compounds with cytotoxic effects against cancer cells. Research has shown that these derivatives can impede cancer cell proliferation, trigger programmed cell death (apoptosis), and interfere with critical signaling pathways essential for tumor survival and metastasis. ekb.egnih.gov
Derivatives of this compound have demonstrated the ability to inhibit the growth, invasion, and migration of cancer cells. mdpi.com For instance, a novel quinoline derivative, 91b1, was found to suppress cancer cell migration and invasion. mdpi.com Similarly, a thioaryl naphthylmethanone oxime ether analog, MND, was shown to inhibit the migration and invasion of breast cancer cells. acs.org Studies on various quinoline derivatives have highlighted their capacity to disrupt the cellular machinery responsible for these metastatic processes. ekb.eg For example, some quinoline compounds have been observed to downregulate the expression of proteins crucial for cell migration, such as Vimentin and matrix metalloproteases (MMPs). mdpi.com
The antitumor mechanisms of quinoline derivatives are diverse and can include the inhibition of c-Met kinase, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor (VEGF). mdpi.com One study reported that a synthetic quinoline analogue, BPIQ, could attenuate the migration of non-small cell lung cancer cells by inhibiting extracellular signal-regulated protein kinase (ERK) activity. ekb.eg Another compound, ST09, a curcumin (B1669340) derivative, was found to block cell migration by inhibiting matrix metalloproteases in breast cancer cells. mdpi.com
Interactive Table: Inhibition of Cancer Cell Growth, Invasion, and Migration by this compound Derivatives
| Compound | Cancer Cell Line | Effect | Reference |
|---|---|---|---|
| 91b1 | A549, AGS, KYSE150, KYSE450 | Inhibition of migration and invasion | mdpi.com |
| MND | MDA-MB-231, MCF-7 | Inhibition of migration and invasion | acs.org |
| BPIQ | Non-small cell lung cancer | Attenuation of cellular migration | ekb.eg |
A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govmdpi.com The failure of cancer cells to undergo apoptosis is a hallmark of the disease, and compounds that can reactivate this process are valuable therapeutic candidates. ekb.eg
Several studies have shown that derivatives of this scaffold can trigger apoptotic pathways in cancer cells. For example, benzyl (B1604629) esters and their amide counterparts derived from 6-aminoquinolones were found to induce DNA fragmentation and cell death in MCF-7 breast cancer cells. nih.gov One of these benzylesters promoted severe activation of p53, a key tumor suppressor protein involved in apoptosis. nih.gov Aminoquinoline derivatives can activate p53 and its downstream target p21, leading to cell cycle arrest and apoptosis. nih.gov This process often involves the release of mitochondrial cytochrome c and the activation of caspases, which are key executioners of apoptosis. nih.govmdpi.com
Research on 6-Amino-SPD, a purine (B94841) derivative, demonstrated an increased expression of caspase 3 and cytochrome c in leukemic cells, indicating the involvement of the intrinsic mitochondrial pathway in apoptosis induction. mdpi.com Similarly, a thioaryl naphthylmethanone oxime ether analog, MND, was also found to induce apoptosis in cancer cells. acs.org
Interactive Table: Induction of Cell Apoptosis by this compound Derivatives
| Compound/Derivative Class | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Benzyl esters and amides of 6-aminoquinolones | MCF-7 | Induced DNA fragmentation and cell death; activated p53. | nih.gov |
| 6-Amino-SPD | K562 (leukemia) | Increased expression of caspase 3 and cytochrome c. | mdpi.com |
| MND | Cancer cells | Induced apoptosis. | acs.org |
Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. ekb.eg Dysregulation of tyrosine kinase activity is a common feature of many cancers, making them an important target for anticancer drugs. ekb.eg Quinoline-based compounds have been extensively investigated as tyrosine kinase inhibitors. ekb.egrsc.org
Derivatives of 6,7-dimethoxyquinolin-4-ol (B79426) have been synthesized and evaluated for their ability to inhibit c-Met tyrosine kinase, which is important for cancer cell proliferation. Some of these derivatives exhibited potent inhibitory activity, with IC50 values in the nanomolar range. ekb.eg For example, a series of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives showed moderate to potent inhibition of c-Met kinase. ekb.eg
Furthermore, certain quinoline derivatives have been identified as inhibitors of other important tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). mdpi.comrsc.org For instance, foretinib (B612053) is an experimental drug candidate that inhibits both c-Met and VEGFR-2. ekb.eg The ability of these compounds to target multiple tyrosine kinases can contribute to their broad-spectrum anticancer activity.
Interactive Table: Tyrosine Kinase Inhibition by this compound Derivatives
| Derivative Class | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| 6,7-disubstitued-4-(2-fluorophenoxy)quinoline derivatives | c-Met | Moderate to potent inhibitory activity. | ekb.eg |
| 6,7-Dimethoxyquinolin-4-ol derivatives | c-Met | One derivative had an IC50 of 0.030 µM. | |
| Foretinib (quinoline derivative) | c-Met, VEGFR-2 | Dual inhibitor. | ekb.eg |
Induction of Cell Apoptosis
Anti-inflammatory Properties
Quinoline derivatives have been recognized for their anti-inflammatory potential. rsc.org The anti-inflammatory activity of these compounds is often attributed to their ability to modulate various inflammatory pathways.
Research into novel quinazolinone derivatives, structurally related to quinolines, has demonstrated their anti-inflammatory effects in vivo. fabad.org.tr For example, in a carrageenan-induced rat paw edema model, certain quinazolinone derivatives exhibited significant anti-inflammatory activity. fabad.org.tr Specifically, compounds with 2-methyl and 2,4-dinitro substitutions showed good activity. fabad.org.tr
Coumarin (B35378) derivatives, which can be hybridized with quinoline structures, have also been investigated for their anti-inflammatory properties. chiet.edu.eg One such coumarin derivative effectively inhibited nitric oxide production in lipopolysaccharide-stimulated macrophage cells, a key process in inflammation. chiet.edu.eg Additionally, some pyrimido[4,5-b]quinolin-4-ones have been reported to possess anti-inflammatory activity. researchgate.net
Antileishmanial and Antitrypanosomal Activities
Leishmaniasis and trypanosomiasis are parasitic diseases caused by protozoa of the genera Leishmania and Trypanosoma, respectively. There is an urgent need for new, effective, and safe drugs to treat these neglected tropical diseases. Quinoline-based compounds have shown significant promise in this area. rsc.orgresearchgate.net
Several studies have highlighted the antileishmanial activity of 4-aminoquinoline derivatives. researchgate.netplos.org In one study, a series of 4-aminoquinoline derivatives hybridized with isoniazid (B1672263) or sulfa groups exhibited strong in vitro activity against Leishmania braziliensis amastigotes, with some compounds showing IC50 values comparable to the reference drug miltefosine. researchgate.net The substitution on the quinoline ring appears to be crucial for activity, with a hydroxyl group at position 4 potentially being essential for the antileishmanial effect. nih.gov
Similarly, quinoline derivatives have demonstrated antitrypanosomal activity. acs.orgresearchgate.net Decahydroquinoline derivatives isolated from a marine tunicate showed significant and structure-related activity against Trypanosoma brucei rhodesiense and Trypanosoma cruzi. acs.org Another study on 1,2,3-triazole-based hybrids identified derivatives with potent activity against T. cruzi trypomastigotes, with IC50 values significantly lower than the reference drug benznidazole. mdpi.com
Interactive Table: Antileishmanial and Antitrypanosomal Activities of this compound Derivatives
| Derivative Class | Parasite | Activity | Key Findings | Reference |
|---|---|---|---|---|
| 4-Aminoquinoline-sulfa/isoniazid hybrids | Leishmania braziliensis | Antileishmanial | IC50 values below 10 g/mL against amastigotes. | researchgate.net |
| 3-Substituted quinolines | Leishmania chagasi | Antileishmanial | Compound 3b had an IC50 of 3.55 μg/ml against amastigotes. | nih.gov |
| Decahydroquinoline derivatives | Trypanosoma brucei rhodesiense, Trypanosoma cruzi | Antitrypanosomal | Significant and structure-related activity. | acs.org |
Antitubercular Activity
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem, exacerbated by the emergence of drug-resistant strains. nih.gov The quinoline scaffold is a key component of some antitubercular drugs, such as bedaquiline. rsc.org
Research into 6-phenoxyl-4-aminoquinoline derivatives has identified compounds with potent antitubercular activity. scilit.comresearchgate.net In one study, a series of these compounds showed sub-micromolar activity against M. tuberculosis in vitro. scilit.comresearchgate.net Compound 4e, with a trimethylenediamine moiety, emerged as a hit compound with a minimum inhibitory concentration (MIC90) value of 0.2 µM and was non-cytotoxic to a normal human cell line. scilit.comresearchgate.net
Another study on 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives reported moderate to good antitubercular activity against M. tuberculosis H37Rv, with some compounds showing activity comparable to the standard drug pyrazinamide. nih.gov The substitution at the 6-position of the quinoline ring and the nature of the alkoxy group were found to influence the activity. nih.gov
Interactive Table: Antitubercular Activity of this compound Derivatives
| Derivative Class | M. tuberculosis Strain | Activity Metric | Key Findings | Reference |
|---|---|---|---|---|
| 6-Phenoxyl-4-aminoquinolines | M. tuberculosis | MIC90 | Compound 4e had a MIC90 of 0.2 µM. | scilit.comresearchgate.net |
| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives | H37Rv | MIC | Moderate to good activity (MIC 9.2–106.4 μM). | nih.gov |
Immunomodulatory Effects
Derivatives of the this compound scaffold have demonstrated notable immunomodulatory activities, positioning them as compounds of interest for therapeutic applications in diseases with an inflammatory component. The quinoline core, a key structural feature, is recognized for its role in a variety of pharmacological effects, including anti-inflammatory and immunomodulatory responses. orientjchem.orgresearchgate.net Modifications to the quinoline nucleus can significantly influence these properties. orientjchem.org
Research into quinolinones, a class to which this compound belongs, has revealed their potential to modulate the immune system. For instance, certain 3,5-dicarboxamide-quinoline-2(1H)-one derivatives have been shown to reduce the secretion of the pro-inflammatory cytokine IL-1β by approximately 50% at a concentration of 10 μM. acs.org IL-1β is a key mediator in inflammatory processes, and its inhibition suggests a potential therapeutic application for these compounds in inflammatory conditions. acs.org
Furthermore, the versatility of the quinoline scaffold allows for the development of hybrid molecules with enhanced immunomodulatory and other therapeutic effects. ijpsjournal.com The ability to attach various functional groups to the quinoline ring system provides a pathway to fine-tune the biological activity and create novel compounds with improved pharmacological profiles. orientjchem.orgresearchgate.net
Activities related to Toll-like Receptors (TLRs)
The quinoline scaffold is a key component in molecules that interact with Toll-like receptors (TLRs), which are crucial in the innate immune response. frontiersin.orgrsc.org Specifically, imidazoquinoline derivatives, which are structurally related to the this compound core, are well-known for their agonistic activity at TLR7 and TLR8. rsc.orgaai.orgresearchgate.net These small molecule agonists can enhance both innate and adaptive immunity by stimulating the production of pro-inflammatory cytokines. frontiersin.orgacs.org
For example, Imiquimod, an imidazoquinoline, is a potent TLR7 agonist. frontiersin.org Other derivatives have been developed that show dual agonistic activity for both TLR7 and TLR8. acs.org The activation of these receptors is a key mechanism for the adjuvant activity of these compounds in vaccines, leading to improved humoral and T-cell mediated immunity. rsc.org
Conversely, research has also focused on developing TLR antagonists based on the quinoline structure. researchgate.netnih.gov For instance, certain quinazoline (B50416) derivatives have been identified as potent antagonists for TLR7, TLR8, and TLR9. nih.gov The ability to modulate TLR signaling, either as an agonist or an antagonist, highlights the therapeutic potential of quinoline derivatives in a range of conditions, from infectious diseases and cancer to autoimmune disorders. rsc.orgresearchgate.netnih.gov The specific activity of a derivative is highly dependent on its structural features, particularly the substitutions on the quinoline ring. researchgate.net
Anti-Alzheimer Activity
The this compound scaffold is a promising framework for the development of multi-target-directed ligands (MTDLs) for the treatment of Alzheimer's disease (AD). tandfonline.com AD is a complex neurodegenerative disorder with multiple pathological factors, including the aggregation of amyloid-beta (Aβ) peptides and the dysfunction of cholinergic neurotransmission. nih.govrsc.orgnih.gov Quinoline derivatives have shown potential in addressing several of these factors.
One key strategy in AD therapy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. tandfonline.comnih.gov Various quinoline derivatives have been designed and synthesized as potent inhibitors of these cholinesterases. researchgate.netresearchgate.net For example, a series of quinoline-O-carbamate derivatives were rationally designed, with some compounds showing excellent dual inhibition of both AChE and BuChE. tandfonline.com
In addition to cholinesterase inhibition, quinoline derivatives have been investigated for their ability to inhibit the aggregation of Aβ peptides, a hallmark of AD. nih.govrsc.orgrsc.org Some aryldiazoquinoline derivatives have been shown to inhibit Aβ42 fibrillation by 50–80%. rsc.org Furthermore, certain 2,4-disubstituted quinazoline derivatives have demonstrated the ability to prevent Aβ aggregation, with one compound being significantly more potent than the reference agents curcumin and resveratrol. nih.gov The ability of these compounds to target multiple aspects of AD pathology underscores the potential of the this compound scaffold in developing effective anti-Alzheimer's agents. tandfonline.comnih.gov
Table 1: Anti-Alzheimer Activity of Selected Quinoline Derivatives
| Compound Class | Target(s) | Key Findings | Reference(s) |
| Quinoline-O-carbamates | AChE, BuChE, Inflammation | Compound 3f showed dual AChE/BuChE inhibition and anti-inflammatory properties. | tandfonline.com |
| 2,4-Disubstituted quinazolines | AChE, BuChE, Aβ aggregation, Antioxidant | Compound 15b was a potent Aβ aggregation inhibitor. | nih.gov |
| Aryldiazoquinolines | Aβ aggregation, AChE | Inhibited Aβ42 fibrillation by 50–80% and showed moderate AChE inhibition. | rsc.orgrsc.org |
| N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamides | AChE | Moderate in vitro activity towards AChE. | researchgate.net |
| 4-Amino-2,3-polymethylene-quinoline hybrids | AChE, BuChE | Potent dual inhibitors with selectivity toward BuChE. | researchgate.net |
Drug Design and Development Strategies Utilizing this compound Scaffold
Scaffold-Based Drug Discovery
The this compound core is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is a versatile framework for designing a wide range of biologically active compounds. orientjchem.orgresearchgate.netekb.egdoi.orgresearchgate.netnih.gov This scaffold-based approach is a cornerstone of modern drug discovery, allowing for the systematic development of new therapeutic agents. researchgate.net The inherent reactivity and structural features of the quinoline ring system enable the introduction of diverse functional groups, which can fine-tune the pharmacological properties of the resulting derivatives. orientjchem.orgrsc.org
By utilizing the this compound scaffold, researchers can create libraries of compounds with varied substituents to explore structure-activity relationships (SAR). rsc.org This approach has been successfully applied to develop compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ekb.egdoi.org The ability to modify the scaffold allows for the optimization of a compound's affinity for its biological target, as well as its pharmacokinetic properties. orientjchem.org Scaffold hopping, a strategy where one core structure is replaced by another with similar spatial arrangement of functional groups, can also be employed to develop novel chemotypes with improved properties or to circumvent existing patents. biosolveit.de
Rational Design of Novel Therapeutic Agents
Rational drug design, often aided by computational methods, is a powerful strategy for developing novel therapeutic agents based on the this compound scaffold. mdpi.compreprints.org This approach involves designing molecules that are predicted to have high affinity and selectivity for a specific biological target. mdpi.com By understanding the structure-activity relationships (SAR) of quinoline derivatives, medicinal chemists can make targeted modifications to the scaffold to enhance desired therapeutic effects. orientjchem.orgresearchgate.net
For instance, rational design has been employed to create quinoline-O-carbamate derivatives as multi-target-directed ligands for Alzheimer's disease. tandfonline.com This involved strategically combining the quinoline scaffold with a carbamate (B1207046) moiety to achieve dual inhibition of cholinesterases and anti-inflammatory activity. tandfonline.com Similarly, the design of pyrazolo[4,3-f]quinoline derivatives as potential anticancer agents was based on a bioisosterism strategy, where one chemical group is replaced by another with similar physical or chemical properties to improve biological activity. mdpi.com These examples highlight how a deep understanding of the molecular interactions between the quinoline scaffold and its target can guide the creation of more effective and specific drugs.
Optimization of Quinoline Derivatives for Enhanced Efficacy and Reduced Toxicity
A critical aspect of drug development is the optimization of lead compounds to maximize their therapeutic efficacy while minimizing toxicity. jocpr.comontosight.ai For quinoline derivatives, this involves modifying the this compound scaffold to improve its pharmacological profile. orientjchem.org Structural modifications can influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. rsc.org
Strategies to enhance efficacy include altering substituents on the quinoline ring to increase binding affinity to the target or to introduce additional beneficial activities. orientjchem.orgjocpr.com For example, the introduction of a fluorine atom at the 6-position of the quinoline ring has been shown to significantly enhance antibacterial activity. orientjchem.org
Reducing toxicity is equally important. ontosight.ai Understanding the structure-toxicity relationship is crucial to identify and mitigate off-target effects. mdpi.com This can involve modifying the scaffold to reduce the formation of reactive metabolites or to decrease interactions with unintended biological targets. mdpi.com In silico models can be used to predict the toxicity profiles of designed compounds, helping to prioritize those with a better safety profile for further development. nih.gov The ultimate goal is to achieve a high therapeutic index, which is the ratio of the toxic dose to the therapeutic dose. nih.gov
Development of Hybrid Quinoline Scaffolds with Other Heterocyclic Compounds
The strategic development of hybrid molecules that incorporate the this compound scaffold with other heterocyclic systems is a key area of research. This approach aims to create novel chemical entities with potentially synergistic or enhanced pharmacological activities by combining the structural features of different bioactive rings. ekb.egresearchgate.net The quinoline core itself is a versatile pharmacophore found in numerous synthetic and natural compounds, and hybridizing it can lead to improved potency, better pharmacokinetic profiles, or novel mechanisms of action. ekb.eg
Examples of such hybrid scaffolds include:
Thiazole (B1198619) Hybrids : One notable example is the synthesis of 2-Methyl-6-[(4-phenyl-1,3-thiazol-2-ylidene)amino]quinolin-4-ol. This molecule is created by combining the this compound structure with a thiazole moiety. The incorporation of a thiazole ring, a common heterocycle in medicinal chemistry, can be used to modulate the compound's metabolic stability and introduce or enhance properties such as antiparasitic or antibacterial activity.
Pyrimidine Hybrids : Quinoline-pyrimidine hybrids are another area of focus, as both individual ring systems are prevalent in compounds with significant biological properties. researchgate.net The fusion of these two scaffolds, such as in pyrimido[4,5-b]quinolinone systems, creates a more complex polycyclic structure. These hybrids have been investigated for a range of activities, leveraging the established pharmacological profiles of both parent heterocycles. researchgate.net
The rationale behind creating these hybrids is to access new chemical space and address challenges like drug resistance or poor bioavailability by integrating the advantageous properties of each heterocyclic component into a single molecule. westminster.ac.uk
In Vitro and In Vivo Pharmacological Screening
Cell-based assays are fundamental in the early stages of drug discovery to determine the biological activity of new chemical entities. Derivatives of this compound have been subjected to various in vitro screens to assess their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases.
For instance, certain 4-aminoquinoline derivatives have been evaluated for their anticancer potential against a panel of human cancer cell lines. ekb.eg In one study, the cytotoxic effects of a this compound derivative were tested against breast cancer cell lines, demonstrating its potential as a starting point for anticancer drug development. Similarly, other quinoline derivatives have shown potent inhibitory activity against various cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range. ekb.eg
In the context of infectious diseases, 4-aminoquinoline analogues are renowned for their antimalarial properties. nih.gov New derivatives are routinely tested against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of Plasmodium falciparum to identify compounds capable of overcoming existing resistance mechanisms. nih.govnih.gov
Below is a table summarizing representative findings from cell-based assays on quinoline derivatives.
| Compound Class | Assay Type | Cell Line / Strain | Key Findings |
| This compound Derivative | Cytotoxicity Assay | MDA-MB-468, MDA-MB-231, MCF7 (Breast Cancer) | Compound demonstrated cytotoxic effects against the tested cell lines. |
| 4-Aminoquinoline Analogs | Antiplasmodial Assay | P. falciparum (3D7, CQ-Sensitive) | Active compounds showed IC50 values < 50 nM. nih.gov |
| 4-Aminoquinoline Analogs | Antiplasmodial Assay | P. falciparum (K1, CQ-Resistant) | Active compounds showed IC50 values < 50 nM, indicating activity against resistant strains. nih.gov |
| 4-Aminoquinoline Analogs | Cytotoxicity Assay | HepG2 (Liver Cancer) | Most antimalarial active compounds displayed moderate cytotoxicity (IC50 3–15 μM), showing reasonable selectivity for the parasite. nih.gov |
| 6,7-disubstituted-4-phenoxyquinoline Derivatives | Kinase Inhibition / Cytotoxicity | c-Met Kinase, H460 & HT-29 (Cancer) | Compounds showed moderate to potent selective activity; one derivative had a c-Met IC50 of 2.43 nM. ekb.eg |
This table is illustrative of the types of in vitro screening performed on quinoline derivatives.
Following promising in vitro results, lead compounds are advanced to in vivo testing in animal models to evaluate their efficacy and pharmacokinetic properties in a whole-organism system. nih.gov Rodent models, particularly mice, are commonly used for this purpose.
For example, a 4-aminoquinoline derivative, identified as a promising candidate from in vitro antiplasmodial screens, was evaluated for its antimalarial efficacy in a mouse model. nih.gov The study utilized Plasmodium berghei-infected mice to assess the compound's ability to reduce parasitemia (the percentage of red blood cells infected with the parasite). nih.govnih.gov Such studies are critical for understanding how a compound behaves in a living system and provide essential data for its potential progression towards clinical development. tandfonline.com
The table below details the findings from a representative in vivo study.
| Compound | Animal Model | Disease Model | Dosing Regimen | Outcome |
| 4-aminoquinoline derivative (Compound 3d) | Male C57/BL6 Mice | Plasmodium berghei ANKA infection | 5 mg/kg, administered orally once a day for four days | 47% reduction in parasitemia load on day 7. nih.govnih.gov |
This table represents a specific example of an in vivo evaluation of a quinoline derivative.
A comprehensive search for clinical trial data specifically for this compound and its direct derivatives did not yield any results for registered or completed clinical trials. This is consistent with the typical trajectory of drug development, where a compound must undergo extensive preclinical evaluation, including pharmacology and toxicology studies, before being considered for human trials. lifechemicals.com The available research indicates that derivatives of this compound are currently in the preclinical or discovery stage of research. nih.gov
In vivo Evaluation in Rodent Models
Pharmacokinetic and Pharmacodynamic Considerations
The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery and development process. bioanalysis-zone.comcriver.com These properties, often grouped under the umbrella of pharmacokinetics, determine the exposure of a drug at its target site and are crucial for a compound's ultimate success as a therapeutic agent. nih.gov A compound with excellent potency in a lab assay may fail in development if it has poor ADME properties, such as being unable to be absorbed into the bloodstream or being metabolized too quickly. lifechemicals.com
Absorption : This refers to the process by which a drug enters the bloodstream. For orally administered drugs, this involves passing through the gastrointestinal tract wall. lifechemicals.com In vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) are used to predict a compound's passive absorption potential. bioline.org.br
Distribution : Once in the bloodstream, a drug distributes into different tissues and organs throughout the body. bioanalysis-zone.com Factors influencing distribution include a compound's lipophilicity and its tendency to bind to plasma proteins. nih.gov High plasma protein binding can reduce the amount of free drug available to act on its target. nih.gov The distribution coefficient (Log D) is a measure used to assess lipophilicity. bioline.org.br
Metabolism : This is the chemical modification of a drug by the body, primarily carried out by enzymes in the liver, such as the Cytochrome P450 (CYP) family. nih.gov Metabolism can convert a drug into inactive metabolites for excretion or sometimes into active or even toxic byproducts. In vitro studies using liver microsomes are commonly performed to assess a compound's metabolic stability. bioline.org.brnih.gov
Excretion : This is the removal of the drug and its metabolites from the body, typically via urine or feces. criver.com The rate of excretion influences the drug's half-life and duration of action.
For quinoline derivatives, in vitro ADME studies have shown that structural modifications can significantly impact these properties. For example, pharmacokinetic studies on certain 4-aminoquinoline derivatives in mice revealed they had moderate half-lives (4–6 hours) but low oral bioavailability, indicating potential issues with absorption or first-pass metabolism. nih.govnih.gov Such findings are essential for guiding further chemical modifications to optimize the pharmacokinetic profile of a lead compound. mdpi.com
Toxicity Profiles (General to drug discovery)
The evaluation of toxicity is a critical component in the drug discovery and development pipeline, ensuring that a potential therapeutic agent is safe for clinical use. For derivatives of this compound, as with any chemical scaffold intended for medicinal purposes, a thorough understanding of their toxicity profile is essential. Research into quinoline-based compounds has revealed a range of potential toxicities, making this a key area of investigation for any new analogs.
Early-stage toxicity assessment typically involves a combination of in silico (computational) predictions and in vitro assays. These studies aim to identify potential liabilities such as cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, guiding the selection and optimization of lead compounds.
In Vitro Cytotoxicity
A primary concern in drug development is the general cytotoxicity of a compound against human cells. Derivatives of the broader aminoquinoline class have been evaluated against various cell lines to determine their cytotoxic potential and therapeutic index.
For instance, a series of amodiaquine (B18356) derivatives, which are based on the 4-aminoquinoline scaffold, were tested for their toxicity against several human cell lines. mdpi.com The half-maximal inhibitory concentration (IC50) values were determined to quantify their cytotoxic effects. Generally, many of the tested compounds were found to be non-toxic at concentrations significantly higher than their effective concentrations for inhibiting target enzymes like cholinesterases. mdpi.com However, some derivatives did exhibit notable cytotoxicity. mdpi.com
Similarly, studies on polycarbo-substituted 4-(arylamino)quinazolines, which share structural similarities, revealed varying levels of cytotoxicity against human breast (MCF-7), cervical (HeLa), and lung (A549) cancer cell lines. mdpi.com The activity was found to be highly dependent on the nature and position of substituents on the quinazoline ring. mdpi.com For example, compound 5a in one study showed selective and high activity against the HeLa cell line with an LC50 value of 1.45 μM. mdpi.com
The table below summarizes representative cytotoxicity data for various aminoquinoline and related heterocyclic derivatives from different research studies.
| Compound/Derivative | Cell Line | Toxicity Metric (IC50/LC50) | Source |
|---|---|---|---|
| Amodiaquine Derivative 11 | HEK293 (Human embryonic kidney) | Most toxic of series | mdpi.com |
| Amodiaquine Derivative 4 | HepG2 (Human liver cancer) | Most toxic of series | mdpi.com |
| Amodiaquine Derivative 4 | SH-SY5Y (Human neuroblastoma) | Most toxic of series | mdpi.com |
| Amodiaquine Derivatives 2, 9, 14 | HEK293, HepG2, SH-SY5Y | Not toxic | mdpi.com |
| 4-(Arylamino)quinazoline 5a | HeLa (Human cervical cancer) | 1.45 µM | mdpi.com |
| 4-(Arylamino)quinazoline 7a | A549 (Human lung cancer) | 6.04 µM | mdpi.com |
| 8-Aminoquinoline (B160924) Glycoconjugate 17 | MCF-7 (Human breast cancer) | 78.1 ± 9.3 µM | mdpi.com |
| 8-Aminoquinoline Glycoconjugate 17 | HCT 116 (Human colon cancer) | 116.4 ± 5.9 µM | mdpi.com |
Specific Organ and Systemic Toxicity
Beyond general cytotoxicity, specific organ toxicities are a major hurdle in drug development. For quinoline derivatives, hepatotoxicity and cardiotoxicity are of particular note.
Hepatotoxicity : The use of some 4-aminoquinoline drugs, such as amodiaquine, has been associated with significant side effects, including hepatotoxicity. mdpi.comresearchgate.net This has led to restrictions on their clinical use. researchgate.net Computational (in silico) models are often employed in early discovery phases to predict the potential for drug-induced liver injury. For example, some studies on novel heterocyclic compounds predict a high probability of hepatotoxicity based on their chemical structure, indicating that further experimental validation is necessary. japsonline.commdpi.com
Genotoxicity : The potential for a compound to damage genetic material (genotoxicity) is a critical safety concern, as it can lead to carcinogenesis. The Ames test is a standard method for assessing mutagenicity. In silico tools are also used to predict genotoxicity. For one epoxy-functionalized isatin (B1672199) derivative, computational analysis suggested a potential for Ames mutagenicity, indicating possible genotoxicity that would require experimental confirmation. mdpi.com
Cardiotoxicity : Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiotoxicity. Computational models can predict a compound's potential to inhibit this channel. For the same isatin derivative, the predicted risk of hERG inhibition was low at therapeutic concentrations. mdpi.com
Structure-Toxicity Relationships
Understanding how chemical structure relates to toxicity is fundamental to designing safer drugs. For aminoquinoline derivatives, modifications to the core structure can significantly alter the toxicity profile.
The introduction of certain side chains or substituents can either increase or decrease toxicity. In a series of amodiaquine derivatives, the type of substituent on the aminoquinoline ring was a key determinant of cytotoxicity. mdpi.com
Attaching amino acids or peptides to a drug scaffold is a known strategy to potentially reduce toxicity and improve therapeutic effects. This approach has been successfully applied to 8-aminoquinoline derivatives, where peptide conjugates showed reduced toxicity compared to the parent compound. clockss.org
Glycoconjugation, the attachment of sugar moieties, is another strategy explored to enhance selectivity and potentially reduce off-target toxicity. mdpi.com
In Vivo Toxicity
While in vitro and in silico methods provide valuable early data, in vivo studies in animal models are essential for understanding the systemic toxicity of a drug candidate. These studies can reveal adverse effects that are not apparent in cell-based assays. For example, while new amodiaquine analogs showed promising antimalarial activity in mice, the authors noted that further investigations into their toxicity and pharmacokinetic profiles were necessary. researchgate.net
Acute toxicity studies determine the dose at which a substance becomes lethal (LD50). For a series of 5-substituted analogs of primaquine (B1584692), another aminoquinoline antimalarial, the acute oral toxicity in rats was evaluated and compared. The results showed that structural modifications could lead to a better therapeutic index, with some new compounds being significantly less toxic than primaquine. google.com
The table below presents comparative in vivo acute toxicity data for primaquine and a related analog.
| Compound | Species/Sex | Administration Route | LD50 (mg/kg) (95% Confidence Limit) | Source |
|---|---|---|---|---|
| Primaquine | Rat/Male | Oral | 177 (135-232) | google.com |
| Compound X (a 5-phenoxy primaquine analog) | Rat/Male | Oral | 429 (320-515) | google.com |
Future Research Directions and Translational Perspectives
Emerging Methodologies in Quinoline (B57606) Research
The development of new and efficient research methodologies is critical for unlocking the full therapeutic potential of quinoline compounds like 6-Aminoquinolin-4-ol. Innovations in computational analysis and sustainable synthesis are set to revolutionize how quinoline derivatives are designed, developed, and produced.
Applications of Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern drug discovery, offering the potential to significantly accelerate the identification and optimization of new drug candidates. researchgate.netmdpi.comannualreviews.org For quinoline research, these technologies can be applied across various stages of the drug development pipeline.
ML algorithms can analyze vast datasets of chemical structures and biological activities to build predictive models. researchgate.net These models can then be used to:
Identify Novel Drug Targets: AI can analyze biological data to identify new proteins or pathways that could be targeted by quinoline derivatives. mdpi.commdpi.com
De Novo Drug Design: Generative AI models can design novel quinoline structures with desired pharmacological properties. researchgate.netmdpi.com
Predict Pharmacokinetic and Toxicological Properties: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of new quinoline compounds, helping to identify promising candidates early in the discovery process. researchgate.netmdpi.com
Optimize Lead Compounds: By understanding the structure-activity relationships (SAR), AI can suggest modifications to existing quinoline scaffolds, such as this compound, to enhance their efficacy and reduce side effects. mdpi.comnih.gov
The integration of AI and ML into quinoline research holds the promise of making the discovery of new medicines more efficient and cost-effective. researchgate.net
Green Chemistry Approaches in Synthesis
Traditional methods for synthesizing quinolines often involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. eurekaselect.comtandfonline.com Green chemistry principles are increasingly being applied to develop more environmentally friendly and sustainable synthetic routes. eurekaselect.comijpsjournal.com
Key green chemistry approaches applicable to the synthesis of this compound and its derivatives include:
Use of Greener Solvents: Replacing hazardous organic solvents with water or other environmentally benign alternatives. tandfonline.com
Catalysis: Employing catalysts, including nanocatalysts and biocatalysts, to improve reaction efficiency and reduce energy consumption. eurekaselect.comijpsjournal.comacs.org Metal-catalyzed reactions, particularly with transition metals, have shown promise in the synthesis of complex quinoline-based heterocycles. rsc.org
Microwave- and Ultrasound-Assisted Synthesis: Utilizing these technologies can lead to faster reaction times, higher yields, and reduced energy usage. eurekaselect.comtandfonline.comijpsjournal.com
Multicomponent Reactions (MCRs): These reactions allow for the synthesis of complex molecules in a single step from multiple starting materials, improving atom economy and reducing waste. rsc.org
The adoption of these green methodologies not only minimizes the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective production of quinoline-based pharmaceuticals. tandfonline.comijpsjournal.com
Addressing Drug Resistance and New Disease Targets
The rise of drug-resistant pathogens and the need for more effective treatments for a range of diseases are major drivers of quinoline research. The unique structural features of the quinoline scaffold make it a valuable starting point for the development of new therapeutic agents. orientjchem.org
Development of Agents against Multi-Drug Resistant Microbes
Multi-drug resistant (MDR) microbes, including bacteria and fungi, pose a significant threat to global public health. nih.gov Quinolines have a long history as antimicrobial agents, and there is a renewed focus on developing new quinoline derivatives to combat resistant strains. nih.govtandfonline.com
Research in this area is focused on:
Identifying New Mechanisms of Action: Developing quinoline compounds that target novel bacterial or fungal pathways to overcome existing resistance mechanisms. tandfonline.com For instance, some quinoline derivatives have been shown to inhibit mycobacterial ATP synthase, a novel target in Mycobacterium tuberculosis. mdpi.com
Overcoming Efflux Pump-Mediated Resistance: Designing quinoline-based efflux pump inhibitors (EPIs) that can restore the activity of existing antibiotics. biorxiv.org
Hybrid Molecules: Creating hybrid molecules that combine the quinoline scaffold with other pharmacophores to create compounds with dual modes of action. acs.org
Recent studies have reported the development of quinoline derivatives with potent activity against MDR Gram-positive bacteria, including MRSA and C. difficile. nih.gov
Exploration of Novel Therapeutic Targets for Quinoline Derivatives
Beyond their traditional use as anti-infective agents, quinoline derivatives are being explored for a wide range of other therapeutic applications. The versatility of the quinoline scaffold allows for the design of compounds that can interact with a variety of biological targets. orientjchem.orgrsc.org
Emerging therapeutic areas for quinoline derivatives include:
Anticancer Agents: Many quinoline derivatives have shown promising anticancer activity by targeting various cellular processes, including DNA synthesis and receptor tyrosine kinases like EGFR. orientjchem.orgias.ac.in
Neurodegenerative Diseases: Researchers are investigating the potential of aminoquinolines and their derivatives in the treatment of neurodegenerative disorders. google.com
Anti-inflammatory Agents: The quinoline nucleus is a feature of compounds with anti-inflammatory properties. zenodo.orgnih.gov
Antiviral Agents: Quinolines are being studied for their potential to inhibit viral replication. zenodo.orgmdpi.com
The exploration of these novel therapeutic targets is often guided by computational modeling and a deep understanding of structure-activity relationships, paving the way for the development of the next generation of quinoline-based medicines. nih.govmdpi.com
Advanced Research Applications
The unique chemical and physical properties of this compound and its derivatives also lend themselves to a variety of advanced research applications beyond direct therapeutic use. These applications often leverage the compound's fluorescent properties and its ability to interact with biological macromolecules.
One key application is its use as a fluorescent probe . The quinoline ring system can exhibit fluorescence, and modifications to the structure can tune its photophysical properties. This makes this compound a valuable tool for:
Studying DNA and RNA Binding: The planar quinoline ring can intercalate into the structure of nucleic acids, and the resulting changes in fluorescence can be used to study these interactions. ambeed.com
Cellular Imaging: Fluorescently tagged quinoline derivatives can be used to visualize specific cellular components or processes.
Furthermore, this compound serves as an important synthetic intermediate or building block for the creation of more complex molecules. ambeed.com Its reactive amino and hydroxyl groups provide handles for further chemical modifications, allowing for the construction of diverse libraries of quinoline derivatives for high-throughput screening and drug discovery efforts.
Role as Building Blocks for Luminescent Materials
The inherent photophysical characteristics of the quinoline system, particularly when substituted with electron-donating groups like amino and hydroxyl functions, make this compound a promising building block for novel luminescent materials. Research into related compounds has demonstrated that the 6-amino-4-quinolone backbone is crucial for achieving high fluorescence quantum yields. chemicalbook.com
The development of materials from this compound can proceed in several directions. One avenue is the synthesis of oligomers and polymers. For instance, studies on oligo(6-hydroxyquinoline) have shown that such structures can produce white light emission, opening possibilities for applications in solid-state lighting. researchgate.net The presence of the amino group in this compound offers a site for polymerization, potentially leading to new conjugated polymers with interesting optical and electronic properties.
Furthermore, the 4-hydroxy group is key to the molecule's tautomerism, existing in equilibrium between the enol (hydroxyquinoline) and keto (quinolone) forms. This equilibrium is known to influence fluorescence properties and can be tuned by solvent polarity and chemical modification. researchgate.netacs.org This provides a mechanism for designing materials with environment-responsive luminescence.
Derivatives of this compound can also be incorporated into more complex systems. For example, they can serve as the core for dendrimers or as side chains in functional polymers, where the quinolone moiety imparts the desired luminescent properties to the macromolecule.
Fluorescence Probes and Organic Ligands
The dual functionality of this compound makes it an excellent candidate for the design of fluorescence probes and organic ligands for metal ion sensing. The quinoline nitrogen and the 4-hydroxyl oxygen can act as a chelation site for metal ions, while the 6-amino group can be modified to tune the molecule's selectivity and photophysical response.
Fluorescence Probes:
Derivatives of 6-amino-4-quinolone have been investigated as fluorescent probes, particularly for detecting changes in pH. The photophysical profile, especially the emissive response, of these molecules can be highly sensitive to proton concentration. researchgate.net DFT calculations have shown that protonation can lead to a more planar structure, which in turn favors and enhances fluorescence. researchgate.net This suggests that this compound-based systems could be developed into highly sensitive fluorescent pH sensors for applications in cell biology and analytical chemistry.
A study on 3-acyl-6-amino-4-quinolone derivatives demonstrated significant alterations in their emissive response in the presence of acid, highlighting their potential as proton probes. researchgate.net
Table 1: Research Findings on Aminoquinolone-Based Probes
| Derivative Family | Target Analyte | Key Finding | Reference |
| 3-Acyl-6-amino-4-quinolones | Protons (Acid) | Emissive response is highly sensitive to acid, with protonation favoring a fluorescent, coplanar structure. | researchgate.net |
| 4-Hydroxyquinolines | Metal Ions (Fe³⁺) | Used as a fluorescent detection reagent for iron(III). | chemicalbook.comcaymanchem.com |
| 8-Fluoro-4-hydroxyquinoline | Metal Ions | Fluorescence efficiency is greatly improved upon coordination with a metal, forming a strong fluorescent material. | guidechem.com |
| 8-Hydroxyquinoline Derivatives | Metal Ions (Al³⁺, Mg²⁺, etc.) | Form intensely luminescent coordination complexes with various metal ions. | nih.gov |
Organic Ligands for Fluorescent Complexes:
The 4-hydroxyquinoline (B1666331) moiety is a well-established ligand for creating luminescent metal complexes. guidechem.comnih.gov While some hydroxyquinoline derivatives have low intrinsic fluorescence, their coordination to metal ions can dramatically enhance emission efficiency. guidechem.com This "chelation-enhanced fluorescence" (CHEF) effect is critical for designing sensitive metal ion sensors.
The this compound scaffold can act as a bidentate ligand, coordinating to metal ions through the heterocyclic nitrogen and the oxygen of the 4-hydroxyl group. The resulting metal complexes can exhibit strong luminescence, with the specific properties (e.g., emission wavelength, quantum yield) depending on the coordinated metal ion. nih.gov This allows for the creation of a range of luminescent materials with tunable colors. For example, complexes of 5-chloro-8-hydroxyquinoline (B194070) with different metals produce distinct emission energies. nih.gov The 6-amino group remains available for further functionalization to improve solubility, cell permeability, or to introduce additional binding sites for enhanced selectivity.
Q & A
Q. What are the common synthetic routes for 6-Aminoquinolin-4-ol derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Derivatives of this compound are synthesized via condensation, cyclization, or substitution reactions. For example, 6-amino-2-methylquinolin-4-ol reacts with salicylaldehyde in ethanol under reflux to form Schiff bases . Phthalic anhydride in dioxane–acetic acid (5:1) produces isoindole-1,3-dione derivatives . Key factors include solvent choice (e.g., ethanol for nucleophilic substitutions), temperature (reflux conditions for cyclization), and stoichiometry of reagents. Yields are optimized by controlling reaction time (5–6 hours for thiourea synthesis with ammonium thiocyanate) and catalyst use (e.g., sodium acetate in heterocyclization) .
Q. How can spectroscopic methods characterize this compound derivatives?
- Methodological Answer : 1H and 13C NMR are critical for structural elucidation, confirming substituent positions via chemical shifts (e.g., aromatic protons at δ 6.5–8.5 ppm). IR spectroscopy identifies functional groups like hydroxyl (broad ~3200 cm⁻¹) and amino (~3400 cm⁻¹) groups. Mass spectrometry determines molecular weight and fragmentation patterns, while X-ray crystallography resolves stereochemistry in crystalline derivatives .
Q. What preliminary biological assays are used to evaluate the pharmacological potential of this compound derivatives?
- Methodological Answer : Initial screening includes:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria.
- Antimalarial assays : Inhibition of Plasmodium falciparum growth in erythrocyte cultures.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity .
Positive controls (e.g., chloroquine for antimalarial tests) validate experimental setups.
Advanced Research Questions
Q. How can reaction mechanisms be validated for heterocyclization of this compound derivatives?
- Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., 15N in thiourea derivatives) and intermediate trapping. For example, reacting N-(4-hydroxyquinolin-6-yl)thiourea with ethyl bromoacetate forms thiazolidin-4-one derivatives via nucleophilic attack and cyclization. Kinetic studies (variable-temperature NMR) and DFT calculations model transition states and energy barriers .
Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups enhancing antimalarial potency).
- Dose-Response Curves : Quantify IC50 values to differentiate true activity from assay noise.
- Molecular Docking : Predict binding affinities to targets like Plasmodium lactate dehydrogenase .
Contradictions may arise from variations in assay conditions (e.g., pH, serum content) or impurity profiles.
Q. How are reaction conditions optimized for scalability of this compound-based heterocycles?
- Methodological Answer :
- Solvent Screening : Replace dioxane with greener alternatives (e.g., cyclopentyl methyl ether).
- Catalyst Optimization : Test transition metals (e.g., Ni or Cu) for cross-coupling reactions.
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic reactions (e.g., thiourea synthesis) .
Process Analytical Technology (PAT) monitors real-time parameters (e.g., pH, temperature) to maintain reproducibility.
Q. What analytical techniques identify degradation products in this compound under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH).
- HPLC-MS/MS : Detect oxidation products (e.g., quinoline N-oxide) or hydrolysis byproducts.
- Stability-Indicating Methods : Validate assays per ICH Q2(R1) to ensure specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
